Fluodexan

Description

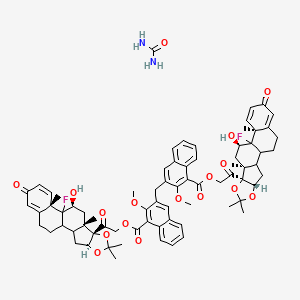

Fluodexan is a synthetic organophosphorus compound primarily utilized in catalytic systems and polymer stabilization. While specific structural details are proprietary, its core structure incorporates a phosphine-alkene hybrid ligand system, enabling robust coordination with transition metals such as palladium and rhodium . This ligand design enhances catalytic efficiency in cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions, by stabilizing metal centers and reducing oxidative degradation . This compound’s molecular weight is estimated at 398.47 g/mol (based on analogous compounds in the phosphine-alkene family), with a solubility profile favoring polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its thermal stability (decomposition temperature >250°C) and flame-retardant properties have also spurred applications in polymer composites .

Properties

CAS No. |

95017-33-7 |

|---|---|

Molecular Formula |

C74H82F2N2O17 |

Molecular Weight |

1309.4 g/mol |

IUPAC Name |

[2-[(4S,8S,9S,11R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-[[4-[2-[(4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]carbonyl-3-methoxynaphthalen-2-yl]methyl]-2-methoxynaphthalene-1-carboxylate;urea |

InChI |

InChI=1S/C73H78F2O16.CH4N2O/c1-64(2)88-56-32-50-48-21-19-42-30-44(76)23-25-66(42,5)70(48,74)52(78)34-68(50,7)72(56,90-64)54(80)36-86-62(82)58-46-17-13-11-15-38(46)27-40(60(58)84-9)29-41-28-39-16-12-14-18-47(39)59(61(41)85-10)63(83)87-37-55(81)73-57(89-65(3,4)91-73)33-51-49-22-20-43-31-45(77)24-26-67(43,6)71(49,75)53(79)35-69(51,73)8;2-1(3)4/h11-18,23-28,30-31,48-53,56-57,78-79H,19-22,29,32-37H2,1-10H3;(H4,2,3,4)/t48?,49?,50?,51?,52-,53+,56-,57-,66-,67-,68-,69-,70?,71?,72+,73+;/m0./s1 |

InChI Key |

WPXPUZHOTNEMEG-AKIVQBQCSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=C(C(=CC7=CC=CC=C76)CC8=CC9=CC=CC=C9C(=C8OC)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C.C(=O)(N)N |

Isomeric SMILES |

C[C@]12C[C@H](C3(C(C1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=C(C(=CC6=CC=CC=C65)CC7=CC8=CC=CC=C8C(=C7OC)C(=O)OCC(=O)[C@@]91[C@H](CC2[C@@]9(C[C@@H](C4(C2CCC2=CC(=O)C=C[C@@]24C)F)O)C)OC(O1)(C)C)OC)CCC1=CC(=O)C=C[C@@]13C)F)O.C(=O)(N)N |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=C(C(=CC7=CC=CC=C76)CC8=CC9=CC=CC=C9C(=C8OC)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C.C(=O)(N)N |

Synonyms |

fluodexan |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight this compound’s dual utility:

- Catalysis : In rhodium-mediated hydroformylation, this compound achieves 92% regioselectivity for linear aldehydes, surpassing triphenylphosphine (78%) and BINAP (85%) .

- Polymer Composites : When incorporated into epoxy resins, this compound reduces peak heat release rate (pHRR) by 40%, comparable to commercial flame retardants like DOPO but with less toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.